N-[4-(3-CHLOROADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-4-FLUOROBENZAMIDE
Description
Properties
IUPAC Name |
N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2OS/c21-20-8-12-5-13(9-20)7-19(6-12,11-20)16-10-26-18(23-16)24-17(25)14-1-3-15(22)4-2-14/h1-4,10,12-13H,5-9,11H2,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZLWOKMUVHKMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of α-Bromo-3-Chloroadamantan-1-yl Ketone
The adamantane moiety is introduced via α-bromoketone precursors. In a modified Friedel-Crafts acylation, 3-chloroadamantane-1-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with bromine in acetic acid yields α-bromo-3-chloroadamantan-1-yl ketone, though yields are moderate (50–60%) due to steric hindrance.
Reaction Conditions :
Thiazole Ring Formation
The α-bromoketone reacts with thiourea in ethanol under reflux to form 4-(3-chloroadamantan-1-yl)thiazol-2-amine. This Hantzsch condensation proceeds via nucleophilic attack of the thioamide on the α-carbon, followed by cyclization.
Optimized Protocol :
Amide Bond Formation
Activation of 4-Fluorobenzoic Acid
4-Fluorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reaction is monitored via IR spectroscopy for the disappearance of the –COOH peak at 1700 cm⁻¹.
Typical Procedure :
Coupling with Aminothiazole
The acid chloride reacts with 4-(3-chloroadamantan-1-yl)thiazol-2-amine in the presence of a base (e.g., pyridine or triethylamine) to form the target amide. Alternatively, coupling reagents like EDCl/HOBt are employed for milder conditions.
Representative Method :
- Solvent : Dichloromethane (DCM)
- Base : Pyridine (2 equiv)
- Temperature : Room temperature, 6 hours
- Yield : 80–85%
Alternative Methodologies
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between 4-bromothiazol-2-amine and 3-chloroadamantan-1-yl boronic acid offers an alternative route. However, the steric bulk of adamantane limits efficiency, with yields rarely exceeding 50%.
Conditions :
One-Pot Thiazole-Amidation
Recent advances utilize microwave-assisted synthesis to combine thiazole formation and amidation in a single step, reducing reaction time from 24 hours to 2 hours.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the thiazole’s planar structure and the adamantane’s chair conformation. The dihedral angle between the thiazole and benzamide groups is 15.8°, indicating minimal steric clash.
Challenges and Optimization
Steric Hindrance
The adamantane group’s bulk complicates both Hantzsch condensation and Suzuki coupling. Solutions include:
Purification
Column chromatography (silica gel, hexane/ethyl acetate) is essential due to byproducts from incomplete coupling. Recrystallization in ethanol/water improves purity to >98%.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of adamantane ketones or carboxylic acids.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[4-(3-CHLOROADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-4-FLUOROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to the stability and rigidity of the adamantane core.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of N-[4-(3-CHLOROADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several thiazole- and benzamide-containing derivatives:
Key Observations :
- Fluorine substitution at the benzamide position (common in ) is associated with improved binding affinity in kinase inhibitors due to electronegative effects.
Physicochemical Properties
Notes: Adamantane derivatives typically exhibit low aqueous solubility, necessitating formulation strategies for in vivo applications.
Biological Activity
N-[4-(3-Chloroadamantan-1-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C20H20ClFN2OS, with a molecular weight of approximately 390.90 g/mol. The compound features a thiazole ring and an adamantane moiety, which are significant in enhancing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClFN2OS |
| Molecular Weight | 390.90 g/mol |
| LogP | 5.9017 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 34.156 Ų |
The biological activity of this compound has been linked to its interaction with specific molecular targets within cells. The thiazole moiety is known for its role in various pharmacological activities, including antimicrobial and anticancer effects. The adamantane structure contributes to the compound's lipophilicity, facilitating membrane permeability and enhancing bioavailability.
Antimicrobial Properties
Research has indicated that compounds with thiazole structures exhibit significant antimicrobial activity. A study demonstrated that derivatives containing thiazole rings possess inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.
Anticancer Activity
This compound has shown promise in cancer research. In vitro studies have revealed that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes the activation of caspases and the modulation of apoptotic pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent investigation assessed the antimicrobial properties of several thiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) value of 16 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent. -
Evaluation of Anticancer Effects :
An experimental study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at 12 µM for MCF-7 cells and 15 µM for A549 cells.
Q & A
Q. How do adamantane substitutions influence bioactivity compared to other bicyclic systems?
- Methodological Answer :
- Comparative studies : Adamantane’s rigidity enhances target binding (ΔG ~-9.2 kcal/mol) vs. flexible bicyclic systems (ΔG ~-7.5 kcal/mol) in docking simulations .
- Synthetic accessibility : Adamantane’s chloro substituent improves yield (~75%) vs. bromo (~60%) due to milder reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
